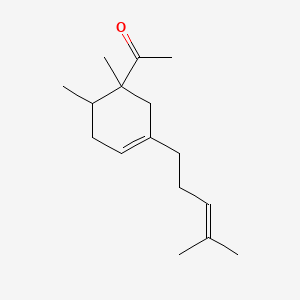
Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- is a complex organic compound with a unique structure It is characterized by a cyclohexene ring substituted with various alkyl groups and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the ketone group: This step often involves the oxidation of an alcohol precursor using reagents such as pyridinium chlorochromate (PCC) or Jones reagent.
Alkylation reactions:
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The alkyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, strong bases like sodium hydride (NaH)
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with specific therapeutic effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- involves its interaction with specific molecular targets and pathways. The ketone group can participate in various biochemical reactions, including enzyme-catalyzed transformations. The compound’s structure allows it to interact with cellular membranes and proteins, potentially affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1beta-Acetyl-1,6alpha-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexene
- Other cyclohexene derivatives with similar alkyl substitutions
Uniqueness
Ethanone, 1-(1,6-dimethyl-3-(4-methyl-3-pentenyl)-3-cyclohexen-1-yl)- is unique due to its specific substitution pattern and the presence of a ketone functional group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
54464-54-9 |
|---|---|
Molecular Formula |
C16H26O |
Molecular Weight |
234.38 g/mol |
IUPAC Name |
1-[1,6-dimethyl-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]ethanone |
InChI |
InChI=1S/C16H26O/c1-12(2)7-6-8-15-10-9-13(3)16(5,11-15)14(4)17/h7,10,13H,6,8-9,11H2,1-5H3 |
InChI Key |
YNSQAMYQFKBNTH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC=C(CC1(C)C(=O)C)CCC=C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


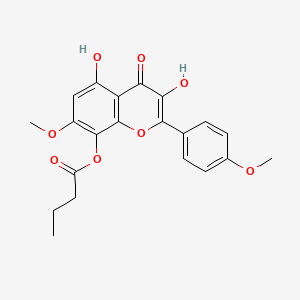
![4-[benzyl(ethyl)amino]benzenediazonium;tin(4+);hexachloride](/img/structure/B13763383.png)
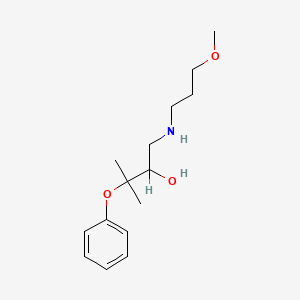
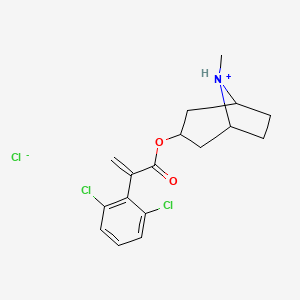
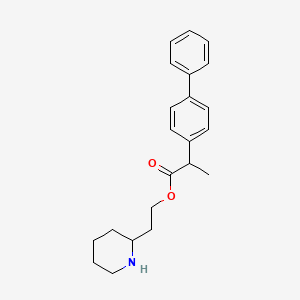
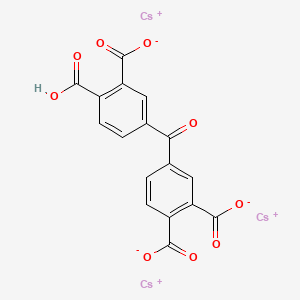
![7-ethyl-9-methylbenzo[c]acridine](/img/structure/B13763418.png)

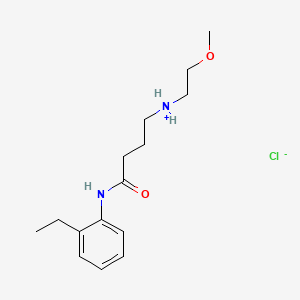
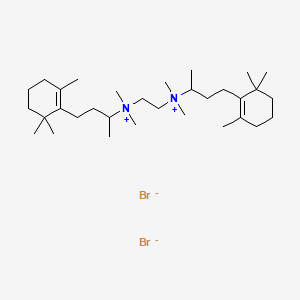

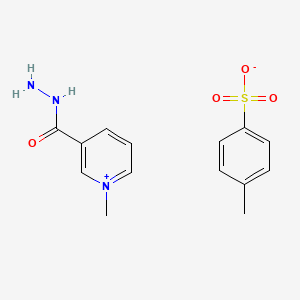
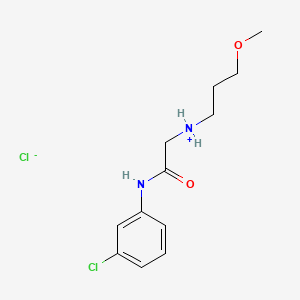
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
